molecular formula C13H18O3 B15131351 3-Hexen-1-ol, benzoate, (3E)-

3-Hexen-1-ol, benzoate, (3E)-

Cat. No.: B15131351
M. Wt: 222.28 g/mol
InChI Key: KNIMWNPFVPMLRG-SCBDLNNBSA-N
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Description

3-Hexen-1-ol, benzoate, (3E)- is an organic compound with the molecular formula C13H16O2. It is a benzoate ester derived from 3-hexen-1-ol, a compound known for its pleasant, green, leafy odor. The (3E)- designation indicates the specific geometric isomer of the compound, where the substituents on the double bond are on opposite sides.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexen-1-ol, benzoate, (3E)- can be synthesized through the esterification of 3-hexen-1-ol with benzoic acid or its derivatives. One common method involves the reaction of 3-hexen-1-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of 3-Hexen-1-ol, benzoate, (3E)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Hexen-1-ol, benzoate, (3E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hexen-1-ol, benzoate, (3E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexen-1-ol, benzoate, (3E)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexen-1-ol, benzoate, (3E)- is unique due to its specific (3E)-geometric configuration, which can influence its reactivity and interactions with biological systems. This configuration may result in distinct physical properties, such as odor and volatility, as well as unique biological activities compared to its (Z)-isomer and other related compounds .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

benzoic acid;(E)-hex-3-en-1-ol

InChI

InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,8,9);3-4,7H,2,5-6H2,1H3/b;4-3+

InChI Key

KNIMWNPFVPMLRG-SCBDLNNBSA-N

Isomeric SMILES

CC/C=C/CCO.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC=CCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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